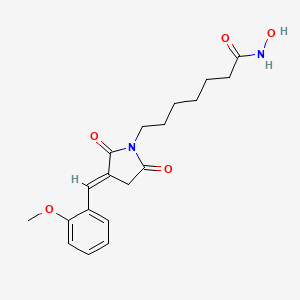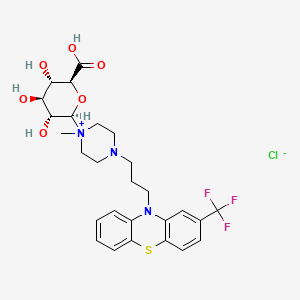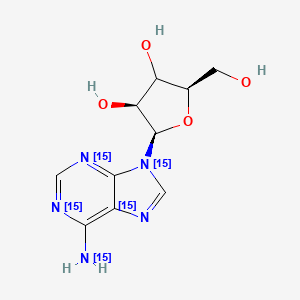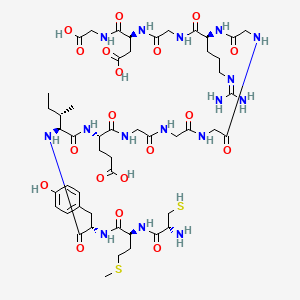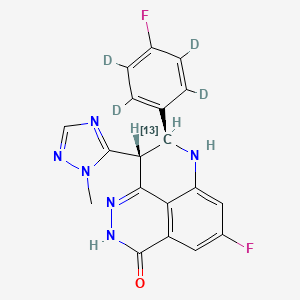
Farobin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farobin A is a natural compound known for its antibacterial, antioxidant, and anti-inflammatory activities. It is effective against Streptococcus mutans and Streptococcus sobrinus, and it shows anti-inflammatory activity on cytokines IL-6 and TNF-α .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Farobin A is typically isolated from natural sources, particularly from plants like Zea mays. The synthetic routes for this compound involve extraction and purification processes that utilize solvents such as methanol and ethanol. The compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials followed by purification. The process includes steps like solvent extraction, filtration, and chromatographic separation to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Farobin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Farobin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying natural product synthesis and reactions.
Biology: Investigated for its antibacterial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals .
Mécanisme D'action
Farobin A exerts its effects through multiple mechanisms:
Antibacterial Activity: Inhibits the growth of bacteria by targeting bacterial cell walls and interfering with essential bacterial enzymes.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α by modulating signaling pathways involved in inflammation
Comparaison Avec Des Composés Similaires
Farobin A is unique compared to other similar compounds due to its specific combination of antibacterial, antioxidant, and anti-inflammatory properties. Similar compounds include:
Farobin B: Another flavonoid with similar antibacterial and antioxidant activities.
Tricin-5-O-glucopyranoside: Known for its antioxidant properties.
Luteolin-6-C-glucopyranoside (Homoorientin): Exhibits strong antioxidant activity.
This compound stands out due to its balanced and potent activities across multiple biological functions, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C27H30O14 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
6-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-22(33)14(32)6-16(38-9)21-18(40-27-26(37)25(36)23(34)19(8-28)41-27)7-17-20(24(21)35)13(31)5-15(39-17)10-2-3-11(29)12(30)4-10/h2-5,7,9,14,16,19,22-23,25-30,32-37H,6,8H2,1H3/t9-,14+,16-,19-,22+,23-,25+,26-,27-/m1/s1 |
Clé InChI |
UKNXXFWLEJRJCY-NCJQNZQYSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)


![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)



